Terodiline - 15793-40-5

Terodiline

Catalog Number: EVT-369766
CAS Number: 15793-40-5
Molecular Formula: C20H27N
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terodiline is a diarylmethane.
Overview

Terodiline is a pharmaceutical compound primarily classified as an antispasmodic agent. It is utilized in the treatment of overactive bladder and related conditions. Terodiline acts by inhibiting certain ion channels, particularly calcium channels, which are crucial for muscle contraction and neurotransmitter release. The compound was initially developed for its potential benefits in managing urinary incontinence and has been subject to various studies examining its efficacy and safety.

Source and Classification

Terodiline is categorized under the class of drugs known as antimuscarinics, which are used to manage symptoms of urinary urgency and frequency. Its chemical structure is closely related to other compounds used in similar therapeutic contexts, such as tolterodine. Terodiline's mechanism involves modulation of calcium channel activity, affecting smooth muscle contraction in the bladder .

Synthesis Analysis

Methods

The synthesis of terodiline typically involves multi-step organic reactions starting from simpler precursors. Key methods include:

  • Alkylation Reactions: These are critical for introducing the alkyl side chains that define terodiline's structure.
  • Chiral Resolution: Given the compound's potential enantiomers, methods such as chiral chromatography are employed to separate and purify the desired isomer .

Technical Details

The synthetic pathway often includes the formation of intermediates that undergo further transformations to yield terodiline. For instance, the synthesis may involve:

  1. Formation of a key intermediate through a nucleophilic substitution reaction.
  2. Subsequent functional group modifications to achieve the final compound.
Molecular Structure Analysis

Structure

The molecular formula of terodiline is C19H24N2C_{19}H_{24}N_2, indicating it contains 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms. The compound features a complex structure that includes:

  • A phenyl ring
  • A piperidine ring
  • An alkyl chain that contributes to its pharmacological properties

Data

The molecular weight of terodiline is approximately 284.41 g/mol. Its structural representation can be visualized through various chemical drawing software or databases, which highlight its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions

Terodiline undergoes several chemical reactions relevant to its pharmacological activity:

  • Calcium Channel Blockade: Terodiline inhibits voltage-gated calcium channels, reducing calcium influx into cells, which diminishes muscle contraction .
  • Metabolism: In vivo studies suggest that terodiline is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .

Technical Details

The inhibition constants (IC50) for terodiline on calcium channels have been reported, with values indicating significant potency at micromolar concentrations. For instance, IC50 values for peak calcium currents range from 6 μM to 12 μM depending on experimental conditions .

Mechanism of Action

Terodiline functions primarily as a calcium channel blocker. By inhibiting calcium entry into cells, it reduces neurotransmitter release and smooth muscle contraction in the bladder. This action alleviates symptoms associated with overactive bladder by decreasing detrusor muscle excitability.

Process and Data

In experimental settings, terodiline has shown use-dependent inhibition characteristics; its blocking effect increases with higher stimulation frequencies of the cardiac or smooth muscle cells . This mechanism underlies its therapeutic effects while also raising considerations regarding potential side effects related to cardiac function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Terodiline typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of terodiline is around 130°C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on its solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Terodiline has been primarily researched for its applications in treating urinary disorders such as:

  • Overactive Bladder: It helps reduce urinary urgency and frequency.
  • Cardiac Studies: Due to its effects on calcium channels, it has also been investigated for potential uses in cardiac health management .
Historical Development and Regulatory Trajectory of Terodiline

Origins and Initial Therapeutic Applications in Urology

Terodiline hydrochloride (chemical name: N-tert-butyl-1-methyl-3,3-diphenylpropylamine) was initially developed in the 1960s as an antianginal agent due to its calcium channel blocking properties. By the 1980s, researchers observed that its antimuscarinic effects on bladder musculature offered therapeutic potential for urinary disorders. This pharmacological duality—calcium antagonism and anticholinergic activity—enabled suppression of abnormal detrusor contractions underlying urinary urge incontinence and detrusor instability. Clinical trials demonstrated significant efficacy; for example, a double-blind study of 120 women with motor urge incontinence reported a 73% reduction in incontinence episodes with Terodiline (25 mg twice daily) versus 46% with placebo [6].

The drug’s mechanism involved:

  • Anticholinergic Action: Competitive inhibition of muscarinic (M3) receptors in the detrusor muscle, reducing acetylcholine-induced contractions.
  • Calcium Channel Blockade: Inhibition of L-type voltage-gated calcium channels, diminishing smooth muscle excitability [1] [10].

Table: Pharmacological Profile of Terodiline

MechanismTargetFunctional Effect
AnticholinergicBladder M3 receptorsReduced detrusor contractility
Calcium antagonismL-type Ca²⁺ channelsDecreased smooth muscle excitability

This dual action positioned Terodiline as a first-line treatment for overactive bladder (OAB) in Europe and Japan by 1986. Prescription event monitoring (PEM) studies covering 12,457 patients confirmed its clinical utility, with 56% of users reporting symptom improvement [3]. However, its chiral structure—containing both R(+)- and S(-)-enantiomers—would later prove critical to its safety profile. The R-enantiomer primarily contributed to anticholinergic effects, while the S-enantiomer retained calcium-blocking activity [7].

Global Withdrawal (1991): Epidemiological and Pharmacovigilance Triggers

In 1991, Terodiline was abruptly withdrawn worldwide following reports of torsades de pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. This decision was precipitated by pharmacovigilance data linking Terodiline to 14 fatal arrhythmias and 34 non-fatal cardiac events in the UK alone. Epidemiological analyses revealed key risk factors:

  • Concentration-Dependent Cardiotoxicity: Plasma concentrations >1.0 μM correlated with QTc prolongation >50 ms (mean increase: 48 ms; p<0.002) and QT dispersion >40 ms (p<0.01) [5].
  • Enantiomer-Specific Effects: The R(+)-enantiomer blocked the hERG potassium channel (IKr current) at clinically relevant concentrations (IC₅₀: ~375 nM), delaying ventricular repolarization [1] [7].
  • Polypharmacy Interactions: Concurrent use of tricyclic antidepressants or diuretics exacerbated arrhythmia risk, as observed in 68% of TdP cases [3] [5].

Table: Epidemiological Triggers for Terodiline Withdrawal

Risk FactorClinical EvidenceReported Cases
Plasma >1.0 μMMean QTc increase: 48 ms (95% CI: 23–74 ms)12/12 patients
R(+)-enantiomer exposurehERG blockade (IC₅₀: 375 nM)In vitro confirmed
Concomitant medications68% of TdP cases involved interacting drugs10/14 fatalities

The UK’s Committee on Safety of Medicines (CSM) issued a withdrawal notice in October 1991, followed by global regulatory alignment. Crucially, preclinical models had failed to predict this risk; Terodiline’s in vitro cardiac Purkinje fiber assays showed action potential triangulation (a proarrhythmic marker) at 10 μM, but earlier safety studies overlooked enantioselective hERG blockade [1] [5].

Post-Market Surveillance Systems and Their Role in Identifying Arrhythmogenic Risks

Post-marketing surveillance (PMS) systems were instrumental in identifying Terodiline’s cardiotoxicity, yet exposed critical limitations in capturing rare arrhythmias:

  • Prescription Event Monitoring (PEM): A UK cohort study of 12,457 patients (1986–1987) reported cardiovascular events (e.g., syncope: n=105; tachycardia: n=17), but only 0.4% (n=51) were attributed to Terodiline. No TdP cases were detected, reflecting PEM’s reliance on physician reporting and underpowered event thresholds [3].
  • Database Analyses: Retrospective reviews of the VAMP (Value Added Medical Products) database identified 9,176 Terodiline users, among whom 59 (0.6%) experienced arrhythmias. Only one confirmed TdP case emerged—a 41-year-old woman with hypokalemia co-prescribed amitriptyline. The calculated risk of TdP (1.1/10,000) was statistically insignificant versus controls (RR: 1.1; 95% CI: 0.64–1.90) [3].
  • Spontaneous Reporting: The UK’s Yellow Card system revealed disproportionate TdP reports relative to prescription volume, triggering targeted investigations. This underscored spontaneous reporting’s strength in signal generation despite its anecdotal nature [8].

Terodiline’s withdrawal reshaped pharmacovigilance paradigms:

  • Enhanced Cardiac Screening: FDA mandates for hERG assays and thorough QT studies (e.g., ICH E14 guidelines) emerged partly from Terodiline’s legacy.
  • Chiral Discrimination: Regulatory agencies now require enantioselective profiling of racemic drugs [7].
  • Risk Minimization: The cisapride withdrawal (1998–2000) echoed Terodiline’s timeline, with FDA identifying 341 arrhythmia cases via PMS—validating improved signal detection [8].

Table: Evolution of Post-Marketing Surveillance After Terodiline

SystemTerodiline Era LimitationsPost-1991 Enhancements
Spontaneous reportingUnderreporting of rare eventsData mining algorithms (e.g., PRR, BCPNN)
Cohort databasesInadequate ECG monitoring (0.8% in VAMP)Linked electronic health record systems
PharmacoepidemiologyInability to detect <1:10,000 risksActive surveillance (e.g., FDA Sentinel)

The case underscored that PMS must integrate proactive ECG monitoring and enantiomer-specific analytics to mitigate future cardiac risks—a lesson applied to successor drugs like Tolterodine, which lacks triangulation effects despite hERG blockade [1] [9].

Properties

CAS Number

15793-40-5

Product Name

Terodiline

IUPAC Name

N-tert-butyl-4,4-diphenylbutan-2-amine

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3

InChI Key

UISARWKNNNHPGI-UHFFFAOYSA-N

SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C

Synonyms

N-tert-butyl-1-methyl-3,3-diphenylpropylamine
N-tert-butyl-3,3-diphenyl-1-methylpropylamine
TD 758
TD-758
terodiline
terodiline hydrochloride

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.